(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid
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Overview
Description
2-[6,7-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETIC ACID is a complex organic compound with a unique structure characterized by the presence of nitro groups and a benzoisoquinoline core
Preparation Methods
Chemical Reactions Analysis
2-[6,7-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-[6,7-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-[6,7-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact pathways and targets depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
2-[6,7-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETIC ACID can be compared with other similar compounds, such as:
- 2-(1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL)PROPANOIC ACID
- 2-(6,7-Dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
These compounds share a similar benzoisoquinoline core but differ in the nature and position of their substituents.
Properties
Molecular Formula |
C14H7N3O8 |
---|---|
Molecular Weight |
345.22 g/mol |
IUPAC Name |
2-(6,7-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid |
InChI |
InChI=1S/C14H7N3O8/c18-10(19)5-15-13(20)6-1-3-8(16(22)23)12-9(17(24)25)4-2-7(11(6)12)14(15)21/h1-4H,5H2,(H,18,19) |
InChI Key |
ATGWGQFHPJUXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)N(C3=O)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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